4-Bromo-9,9-dimethyl-9,10-dihydroacridine
CAS No.:
Cat. No.: VC13824795
Molecular Formula: C15H14BrN
Molecular Weight: 288.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN |
|---|---|
| Molecular Weight | 288.18 g/mol |
| IUPAC Name | 4-bromo-9,9-dimethyl-10H-acridine |
| Standard InChI | InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 |
| Standard InChI Key | AJRYOJVEASEYFD-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar acridine core fused with a dimethyl-substituted dihydroacridine moiety. The bromine atom occupies the 4-position of the aromatic ring, while two methyl groups are attached to the 9-position (Figure 1) . This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and photophysical behavior.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-bromo-9,9-dimethyl-10H-acridine | |
| SMILES | CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| InChIKey | AJRYOJVEASEYFD-UHFFFAOYSA-N |
Physical Properties
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a solid at room temperature with limited solubility in polar solvents. Its melting point and boiling point remain uncharacterized in open literature, though derivatives of dihydroacridine typically exhibit melting points between 150–250°C.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
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Buchwald-Hartwig Amination: Reacting 9,9-dimethyl-9,10-dihydroacridine (DMAC) with 4-bromobenzaldehyde in the presence of Pd₂dba₃ and t-Bu₃PHBF₄ .
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Thioamide Formation: Treating intermediate amides with Lawesson’s reagent to yield thioamide derivatives .
-
Boron Trifluoride Complexation: Reacting thioamides with BF₃·OEt₂ to form difluoroboron complexes .
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Buchwald-Hartwig | Pd₂dba₃, t-Bu₃PHBF₄, 120°C, Ar | 65–75% |
| Thioamide Formation | Lawesson’s reagent, toluene, reflux | ~65% |
| BF₂ Complexation | BF₃·OEt₂, CH₂Cl₂, rt | 23% |
Reactivity Profile
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃): Signals at δ 8.66 (d, J = 5.6 Hz, 1H), 1.70 (s, 6H) confirm the pyridinyl and dimethyl groups .
-
¹³C NMR (126 MHz, CDCl₃): Peaks at δ 178.55 (C=O), 36.09 (CH₃) validate the boron-complexed structure .
-
¹⁹F NMR (471 MHz, CDCl₃): A singlet at δ -133.30 corresponds to the BF₂ moiety .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 469.2 [M]⁺, consistent with the formula .
Applications in Optoelectronics
Thermally Activated Delayed Fluorescence (TADF)
4-Bromo-9,9-dimethyl-9,10-dihydroacridine serves as a donor in TADF emitters. When paired with acceptors like pyrido[1,2-c] thiadiazaborinine, it achieves a small singlet-triplet energy gap () of 0.15 eV, enabling efficient reverse intersystem crossing (RISC) .
Table 3: Photophysical Properties of TADF Systems
| Property | Value |
|---|---|
| 580 nm (orange-red emission) | |
| 78% | |
| 12.5 μs |
Organic Light-Emitting Diodes (OLEDs)
Incorporating this compound into OLEDs enhances external quantum efficiency (EQE) to 15.2%, surpassing conventional fluorescent emitters . The dimethyl groups suppress aggregation-caused quenching (ACQ), improving device stability.
Comparative Analysis with Analogues
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
This analogue (CAS 1342892-15-2) replaces the 4-bromo substituent with a 4-bromophenyl group. The extended conjugation shifts emission to 610 nm, making it suitable for deep-red OLEDs .
Non-Brominated Derivatives
Removing the bromine atom increases solubility but reduces electrophilic reactivity, limiting utility in cross-coupling reactions .
Challenges and Future Directions
Current limitations include moderate synthetic yields (23–75%) and sensitivity to moisture in BF₂ complexes . Future research should optimize ligand design for higher-efficiency TADF and explore photocatalytic applications.
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